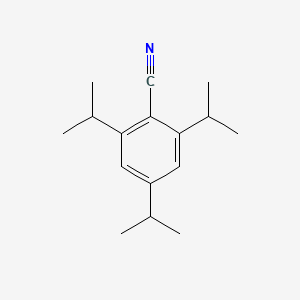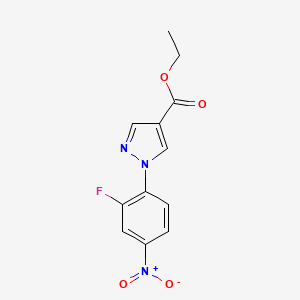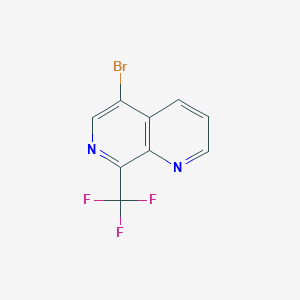
1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- is a complex organic compound with a unique structure that includes a fused ring system and multiple substituents. This compound is part of the indene family, known for its applications in various chemical and industrial processes.
Métodos De Preparación
The synthesis of 1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- can be achieved through several synthetic routes. One common method involves the hydrogenation of indene derivatives under specific conditions. Industrial production often utilizes catalytic hydrogenation processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a ligand in biochemical assays.
Medicine: Studies are investigating its role in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism by which 1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved often include binding to active sites, leading to inhibition or activation of specific biochemical processes .
Comparación Con Compuestos Similares
Compared to other indene derivatives, 1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- is unique due to its specific substituents and ring structure. Similar compounds include:
- 1H-Indene, 2,3-dihydro-1,3-dimethyl-
- 1H-Indene, 2,3-dihydro-4-methyl-
- 1H-Indene, 2,3-dihydro-1,2-dimethyl-
These compounds share structural similarities but differ in their chemical properties and reactivity .
Propiedades
Número CAS |
55030-58-5 |
|---|---|
Fórmula molecular |
C16H22 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
3,3-dimethyl-7-(3-methylbut-3-enyl)-1,2-dihydroindene |
InChI |
InChI=1S/C16H22/c1-12(2)8-9-13-6-5-7-15-14(13)10-11-16(15,3)4/h5-7H,1,8-11H2,2-4H3 |
Clave InChI |
GVDVFJYIFZWPSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC1=C2CCC(C2=CC=C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)

![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)

![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)






